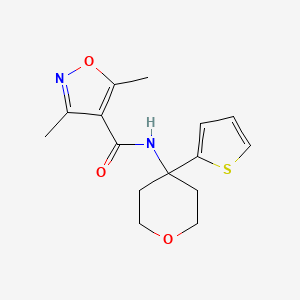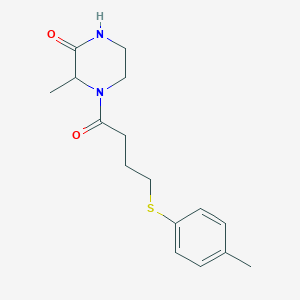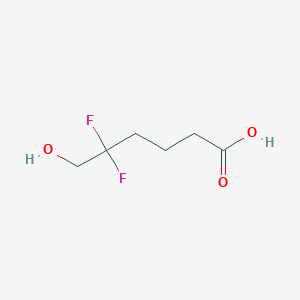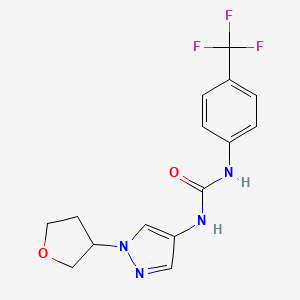![molecular formula C24H21FN2O5S B2409361 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1210941-73-3](/img/structure/B2409361.png)
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group attached to a fluorophenyl group, a tetrahydroquinoline group, and a dihydrobenzo[b][1,4]dioxine group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon backbone. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a sulfonyl group could influence its reactivity, and the fluorophenyl group could influence its physical properties .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Janakiramudu et al. (2017) describes the synthesis of sulfonamides and carbamates starting from a precursor compound, showcasing their antimicrobial potency against bacteria and fungi. The synthesized compounds exhibited good to potent antimicrobial activity, with sulfonamide derivatives showing significant antifungal effects compared to carbamate derivatives. This implies the potential of similar structures in the development of antimicrobial agents (Janakiramudu et al., 2017).
Anticancer Evaluation
Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives and evaluated their cytotoxic activity against human cancer cell lines. Several compounds displayed potent cytotoxic activity, with specific derivatives showing remarkable cytotoxicity and inducing apoptosis in cancer cells. This indicates the utility of such structures in cancer research and therapy (Ravichandiran et al., 2019).
Chemical Synthesis Techniques
Saitoh et al. (2001) discussed the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine through a Pummerer-type cyclization, highlighting the enhancing effect of boron trifluoride diethyl etherate on cyclization. This research contributes to the methodology in organic synthesis, particularly in the formation of complex heterocyclic compounds (Saitoh et al., 2001).
Polymer Synthesis and Characterization
A study by Weisse et al. (2001) on the copolymerization of 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid with bis(4-hydroxyphenyl)sulfone discusses the synthesis and characterization of carboxylated poly(ether sulfone)s, demonstrating the intricate processes involved in polymer chemistry and its potential applications in material science (Weisse et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended uses and the results of initial studies. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting clinical trials .
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O5S/c25-17-8-11-19(12-9-17)33(29,30)27-13-3-4-16-7-10-18(14-20(16)27)26-24(28)23-15-31-21-5-1-2-6-22(21)32-23/h1-2,5-12,14,23H,3-4,13,15H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWWIRIBINVAEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3)N(C1)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-[1-(2-methylprop-2-en-1-yl)pyrrolidin-2-yl]-1H-pyrazole](/img/structure/B2409278.png)
![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)

![ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2409282.png)
![N~3~-(3-bromobenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2409285.png)
![N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409287.png)

![2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide](/img/structure/B2409289.png)

![N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2409293.png)



